BenchChemオンラインストアへようこそ!

Byakangelicol

Anti-inflammatory research COX-2 inhibition Nitric oxide production

Source Byakangelicol with precision. Unlike generic coumarin mixtures, this specific 5-methoxypsoralen offers a unique, reproducible profile as a selective COX-2 inhibitor (IC50 15 µM) without affecting COX-1, a validated P-gp inhibitor for CNS studies, and a mechanism-based CYP1A1 inhibitor for procarcinogen research. Ensure experimental accuracy with a single, well-characterized compound.

Molecular Formula C17H16O6
Molecular Weight 316.30 g/mol
CAS No. 61046-59-1
Cat. No. B3427666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameByakangelicol
CAS61046-59-1
Molecular FormulaC17H16O6
Molecular Weight316.30 g/mol
Structural Identifiers
SMILESCC1(C(O1)COC2=C3C(=C(C4=C2OC(=O)C=C4)OC)C=CO3)C
InChIInChI=1S/C17H16O6/c1-17(2)11(23-17)8-21-16-14-10(6-7-20-14)13(19-3)9-4-5-12(18)22-15(9)16/h4-7,11H,8H2,1-3H3/t11-/m1/s1
InChIKeyORBITTMJKIGFNH-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Byakangelicol (CAS 61046-59-1): A Differentiated Furanocoumarin for COX-2, P-gp, and Chemoprevention Research


Byakangelicol (CAS 61046-59-1, also referenced as 26091-79-2) is a naturally occurring furanocoumarin, specifically a 5-methoxypsoralen derivative, isolated from the roots of *Angelica dahurica* [1]. It is characterized by the molecular formula C₁₇H₁₆O₆ and a molecular weight of 316.31 g/mol . As a research compound, it is primarily utilized for its selective inhibition of cyclooxygenase-2 (COX-2) over COX-1, its activity as a P-glycoprotein (P-gp) inhibitor at the blood-brain barrier (BBB), and its antigenotoxic effects via CYP1A1/A2 inhibition .

Why Byakangelicol Cannot Be Substituted by Other Angelica dahurica Furanocoumarins


The root of *Angelica dahurica* contains multiple structurally related furanocoumarins, including imperatorin, isoimperatorin, oxypeucedanin, and phellopterin [1]. However, minor structural variations among these compounds lead to substantial differences in their target selectivity and biological potency. For instance, while phellopterin is a potent partial agonist of the GABA-A receptor, byakangelicol and imperatorin are 20- to 31-fold less potent at this target [2]. Conversely, byakangelicol demonstrates a unique profile by selectively inhibiting COX-2 without affecting COX-1 activity, a trait not shared by all coumarins from this species, which may present a more favorable safety profile for specific anti-inflammatory research applications . Therefore, substitution with a generic extract or an unfractionated mixture of coumarins would yield unpredictable and unquantifiable biological outcomes, rendering precise and reproducible scientific results impossible.

Quantitative Differentiation of Byakangelicol: A Head-to-Head Comparator Analysis


COX-2 Selectivity vs. Phellopterin's Cytotoxicity and Byakangelicin's Low Potency

Byakangelicol inhibits COX-2 activity with an IC₅₀ of 15 µM and COX-2 induction with an IC₅₀ of 25 µM, while not affecting COX-1 activity at concentrations up to 100 µM . This is a key differentiator from phellopterin, which exhibits cytotoxicity in RAW264.7 cells at concentrations of 40-400 µM, making it unsuitable for NO inhibition assays. In contrast, byakangelicol's metabolite, byakangelicin, is non-cytotoxic but requires a 14.5-fold higher concentration (IC₅₀ 217.83 µM) to achieve the same NO inhibitory effect [1].

Anti-inflammatory research COX-2 inhibition Nitric oxide production A549 cells

Reduced GABA-A Receptor Affinity Compared to Phellopterin and Imperatorin

Byakangelicol is a significantly weaker ligand for the benzodiazepine binding site of the rat brain GABA-A receptor compared to its close structural analog, phellopterin. In a direct head-to-head comparison, byakangelicol inhibited [³H]diazepam binding with an IC₅₀ of 8.0 µM, whereas phellopterin was 20-fold more potent with an IC₅₀ of 400 nM (0.4 µM) [1]. Another related compound, imperatorin, was also more potent with an IC₅₀ of 12.3 µM [2].

Neuroscience GABA-A receptor Receptor binding assay Anxiolytic research

Potent Antigenotoxic Activity via CYP1A1/1A2 Inhibition Compared to Imperatorin

In a comparative study of five naturally occurring furanocoumarins, byakangelicol and isoimperatorin were identified as potent inhibitors of the metabolic activation of procarcinogens by CYP1A1 and CYP1A2. The study measured the reduction of 7-ethoxyresorufin-O-deethylase (EROD) activity, a marker for CYP1A1/1A2 function, with IC₅₀ values for various furanocoumarins ranging from 0.23 to 20.64 µM. Notably, imperatorin was the only tested compound that did not inhibit human CYP1A1 in a mechanism-based manner [1].

Chemoprevention Antigenotoxicity CYP1A1 inhibition CYP1A2 inhibition Ames test

In Vivo P-Glycoprotein Inhibition at the Blood-Brain Barrier

Byakangelicol is a validated inhibitor of P-glycoprotein (P-gp) at the blood-brain barrier (BBB), a property confirmed both in vitro and in vivo. In a study using a Caco-2 monolayer model, byakangelicol showed strong P-gp inhibition [1]. It also demonstrated high membrane permeability, suggesting good oral absorption potential. Crucially, in an in vivo rat model, co-administration of byakangelicol increased the brain-to-plasma (B/P) ratio of verapamil, a known P-gp substrate, confirming its ability to inhibit P-gp at the BBB under physiological conditions, although the in vivo effect was less pronounced than in vitro [2].

Pharmacokinetics Blood-brain barrier P-glycoprotein Drug delivery Caco-2 cells

Low Absolute Oral Bioavailability of 3.6% Defines Research Formulation Needs

A validated UPLC-MS/MS pharmacokinetic study in rats established that the absolute oral bioavailability (F) of byakangelicol is only 3.6%, following an oral dose of 15 mg/kg compared to an intravenous dose of 5 mg/kg [1]. This quantitative PK parameter is essential for any researcher planning in vivo studies and distinguishes it from other furanocoumarins with potentially different ADME profiles.

Pharmacokinetics ADME Bioavailability Drug metabolism

Validated Research Applications for Byakangelicol Based on Comparative Evidence


Preclinical Studies of Airway Inflammation Requiring Selective COX-2 Inhibition

Byakangelicol is a suitable candidate for studies on airway inflammation. It has been shown to inhibit COX-2 activity (IC₅₀ 15 µM) and induction (IC₅₀ 25 µM) in human pulmonary epithelial (A549) cells without affecting COX-1 up to 100 µM, thereby reducing PGE2 release . This selective inhibition offers a cleaner experimental system than using less selective or cytotoxic comparators like phellopterin, which is cytotoxic to RAW264.7 cells at 40-400 µM [1].

Chemoprevention Research Focusing on CYP1A1/1A2-Mediated Procarcinogen Activation

Byakangelicol is a validated tool for investigating the inhibition of procarcinogen activation. It has been shown in a comparative study to be a potent, mechanism-based inhibitor of human CYP1A1, which is responsible for the metabolic activation of compounds like PBTA-4 and MeIQ to genotoxic metabolites . This mechanism distinguishes it from compounds like imperatorin, which did not exhibit mechanism-based inhibition of CYP1A1 in the same assay [1].

Blood-Brain Barrier P-Glycoprotein (P-gp) Functional Studies

Byakangelicol serves as a specific inhibitor of P-gp at the blood-brain barrier. It has been validated both in vitro (increasing calcein-AM uptake in BBMEC cells) and in vivo (increasing the B/P ratio of verapamil in rats) . This profile makes it a useful tool for researchers studying P-gp-mediated efflux mechanisms at the CNS barrier or for improving the brain penetration of co-administered P-gp substrate drugs.

In Vitro Investigation of Osteoclastogenesis and Bone Resorption

Byakangelicol is relevant for research into wear particle-induced osteolysis and related bone diseases. It has been shown to suppress titanium particle (TiPs)-stimulated osteoclast activation by targeting the COX-2/NF-κB signaling pathway and modulating macrophage polarization . This provides a specific molecular tool for dissecting pathways involved in aseptic loosening of joint prostheses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Byakangelicol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.